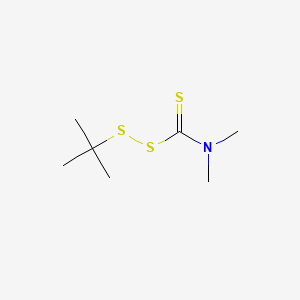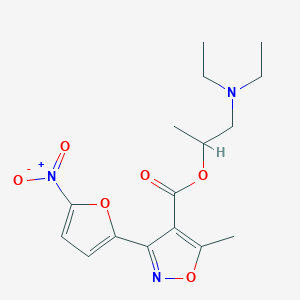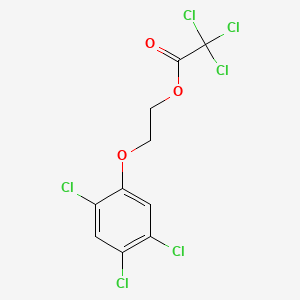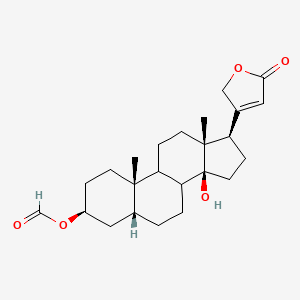
Cinchoninic acid, 2-(10-(3-(4-methyl-1-piperazinyl)propyl)-2-phenothiazinyl)-, ethyl ester, dihydrochloride, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinchoninic acid, 2-(10-(3-(4-methyl-1-piperazinyl)propyl)-2-phenothiazinyl)-, ethyl ester, dihydrochloride, hydrate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a piperazine ring, a phenothiazine moiety, and an ethyl ester group. It is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cinchoninic acid, 2-(10-(3-(4-methyl-1-piperazinyl)propyl)-2-phenothiazinyl)-, ethyl ester, dihydrochloride, hydrate involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines are then deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Cinchoninic acid, 2-(10-(3-(4-methyl-1-piperazinyl)propyl)-2-phenothiazinyl)-, ethyl ester, dihydrochloride, hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Cinchoninic acid, 2-(10-(3-(4-methyl-1-piperazinyl)propyl)-2-phenothiazinyl)-, ethyl ester, dihydrochloride, hydrate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cinchoninic acid, 2-(10-(3-(4-methyl-1-piperazinyl)propyl)-2-phenothiazinyl)-, ethyl ester, dihydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit similar biological activities.
Phenothiazine derivatives: Compounds such as chlorpromazine and promethazine contain the phenothiazine structure and are used in various therapeutic applications.
Uniqueness
Cinchoninic acid, 2-(10-(3-(4-methyl-1-piperazinyl)propyl)-2-phenothiazinyl)-, ethyl ester, dihydrochloride, hydrate is unique due to its combination of the piperazine and phenothiazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Propiedades
Número CAS |
100857-77-0 |
|---|---|
Fórmula molecular |
C32H35ClN4O2S |
Peso molecular |
575.2 g/mol |
Nombre IUPAC |
ethyl 2-[10-[3-(4-methylpiperazin-4-ium-1-yl)propyl]phenothiazin-2-yl]quinoline-4-carboxylate;chloride |
InChI |
InChI=1S/C32H34N4O2S.ClH/c1-3-38-32(37)25-22-27(33-26-10-5-4-9-24(25)26)23-13-14-31-29(21-23)36(28-11-6-7-12-30(28)39-31)16-8-15-35-19-17-34(2)18-20-35;/h4-7,9-14,21-22H,3,8,15-20H2,1-2H3;1H |
Clave InChI |
USGPAIYMZBMJGF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC4=C(C=C3)SC5=CC=CC=C5N4CCCN6CC[NH+](CC6)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[(1S,3Z)-3-{2-[(1R,4E,7aR)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13746110.png)

![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)

![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)





